N-(4-anilinophenyl)-2-phenylacetamide
Overview
Description
N-(4-anilinophenyl)-2-phenylacetamide is an organic compound with the molecular formula C19H17NO. It is known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an aniline group attached to a phenylacetamide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-phenylacetamide typically involves the reaction of 4-aminodiphenylamine with acetic anhydride in the presence of an organic solvent and a catalyst. The reaction is carried out under controlled conditions, with the acetic anhydride being added dropwise to the reaction mixture. After the reaction is complete, the organic solvent is removed by vacuum distillation, and the product is purified by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is obtained through a series of purification steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-(4-anilinophenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of diguanylate cyclase (DGC), an enzyme involved in bacterial biofilm formation. By decreasing the concentration of cyclic di-GMP, a signaling molecule, the compound disrupts biofilm formation and exhibits antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-anilinophenyl)benzamide
- N-(4-anilinophenyl)isonicotinamide
- 4-anilino-N-phenethylpiperidine (4-ANPP)
Uniqueness
N-(4-anilinophenyl)-2-phenylacetamide is unique due to its specific structural features and the presence of both aniline and phenylacetamide groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while N-(4-anilinophenyl)benzamide shares some structural similarities, the presence of the phenylacetamide group in this compound provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)21-17-9-5-2-6-10-17/h1-14,21H,15H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDNAZDQISKSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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